1-[(1-acetyl-2-methyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]proline
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Overview
Description
1-[(1-acetyl-2-methyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]proline is a complex organic compound that features an indole ring system, a sulfonyl group, and a proline amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-acetyl-2-methyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]proline typically involves multiple steps, starting with the preparation of the indole core The indole ring can be synthesized through the Fischer indole synthesis or the Biltz synthesis
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-[(1-acetyl-2-methyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]proline can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-5-carboxylic acid derivatives.
Reduction: Reduction reactions can be used to convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions at the sulfonyl group.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromic acid.
Reduction reactions can employ hydrogen gas with a palladium catalyst.
Substitution reactions might use nucleophiles like sodium hydride or lithium aluminum hydride.
Major Products Formed:
Oxidation can yield indole-5-carboxylic acid derivatives.
Reduction can produce sulfide derivatives.
Substitution can result in various substituted sulfonyl proline derivatives.
Scientific Research Applications
1-[(1-acetyl-2-methyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]proline has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, potentially interacting with various enzymes or receptors.
Medicine: It could be explored for its therapeutic potential, such as in the development of new drugs.
Industry: The compound's unique properties may be useful in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 1-[(1-acetyl-2-methyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]proline exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be determined through experimental studies.
Comparison with Similar Compounds
1-[(1-acetyl-2-methyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]proline can be compared to other similar compounds, such as:
Indole-3-carboxylic acid: Similar indole structure but different functional groups.
Proline derivatives: Other proline derivatives with different substituents.
Sulfonyl-containing compounds: Other compounds with sulfonyl groups but different core structures.
Properties
IUPAC Name |
1-[(1-acetyl-2-methyl-2,3-dihydroindol-5-yl)sulfonyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5S/c1-10-8-12-9-13(5-6-14(12)18(10)11(2)19)24(22,23)17-7-3-4-15(17)16(20)21/h5-6,9-10,15H,3-4,7-8H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPAUUJUZBQPQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1C(=O)C)C=CC(=C2)S(=O)(=O)N3CCCC3C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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